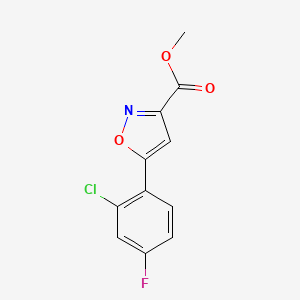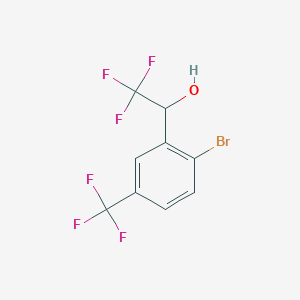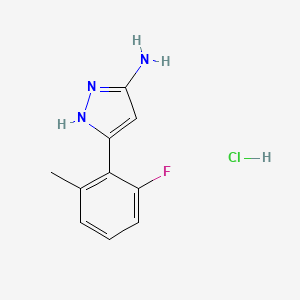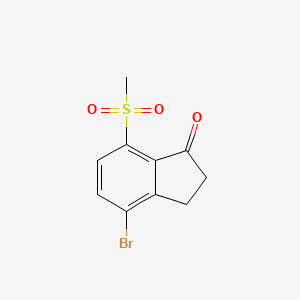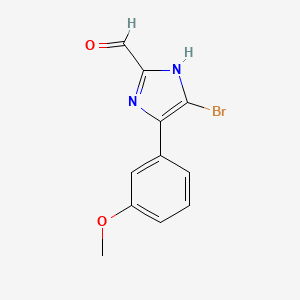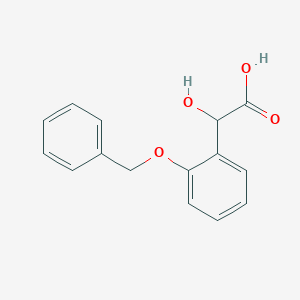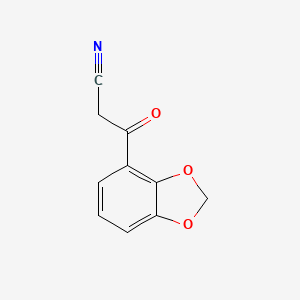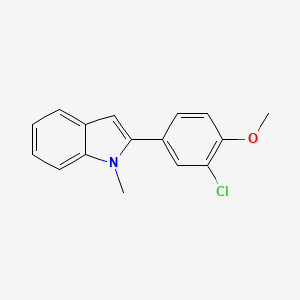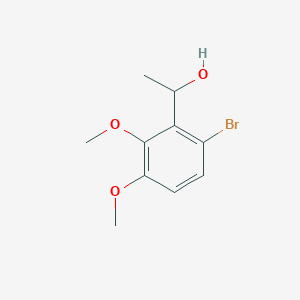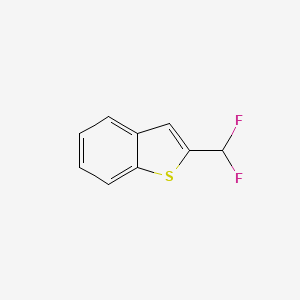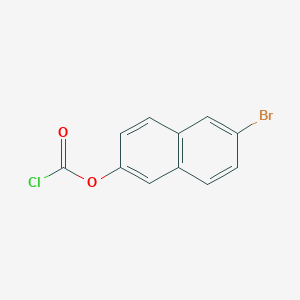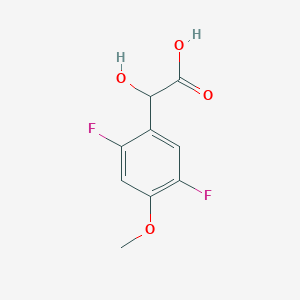
Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester: is an organoboron compound that features two boronic ester groups attached to a naphthalene core. This compound is of significant interest in organic synthesis due to its ability to form stable complexes and undergo various chemical transformations. It is commonly used as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester typically involves the reaction of naphthalene-1,8-diboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve naphthalene-1,8-diboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Add pinacol and a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced species.
Substitution: The boronic ester groups can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds or other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester is widely used in organic synthesis as a precursor for the formation of complex molecules. It is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological processes. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism by which Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester exerts its effects involves the formation of stable boron-oxygen bonds. The boronic ester groups can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
1,4-Benzenediboronic Acid Bis(pinacol) Ester: Similar in structure but with a benzene core instead of naphthalene.
1,8-Bis(dimethylamino)naphthalene Boronic Esters: These compounds have dimethylamino groups instead of boronic ester groups.
Uniqueness: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester is unique due to its naphthalene core, which provides additional stability and reactivity compared to similar compounds with benzene cores. The presence of two boronic ester groups also allows for more versatile chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C22H30B2O4 |
|---|---|
Peso molecular |
380.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-9-11-15-12-10-14-17(18(15)16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |
Clave InChI |
CLYDVNIERSRCBP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=CC3=CC=C2)B4OC(C(O4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


